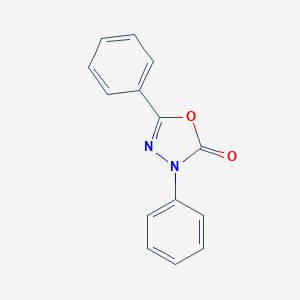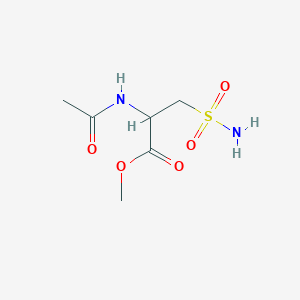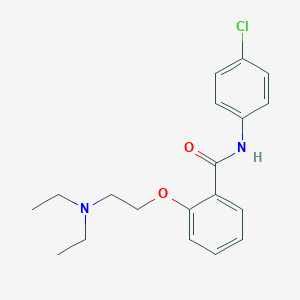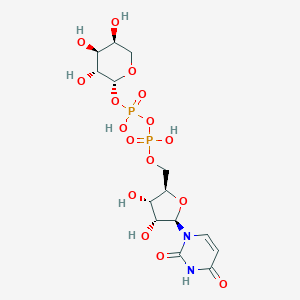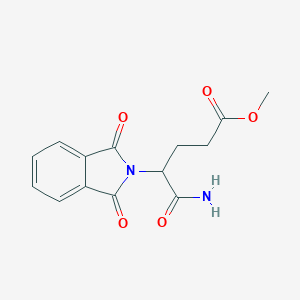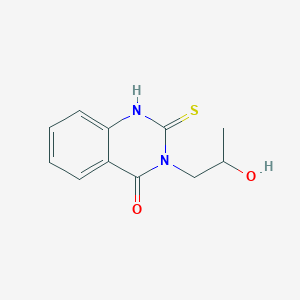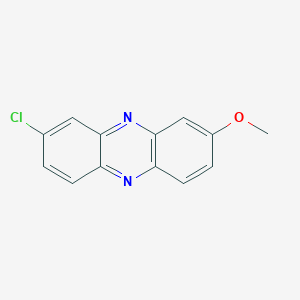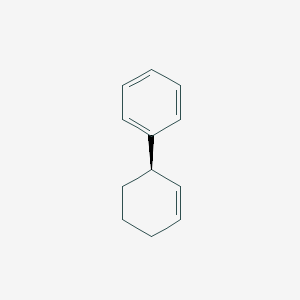
(R)-3-Phenylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Phenylcyclohexene is an organic compound that belongs to the class of cycloalkenes, which are cyclic hydrocarbons that contain one or more double bonds. It has a molecular formula of C12H14 and a molecular weight of 158.24 g/mol. (R)-3-Phenylcyclohexene is an important intermediate in the synthesis of various organic compounds and has several applications in scientific research.
Wirkmechanismus
The mechanism of action of (R)-3-Phenylcyclohexene is not well understood. However, it is believed to act as a ligand for various receptors in the body, including the GABA-A receptor and the NMDA receptor. It may also have an effect on the release of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (R)-3-Phenylcyclohexene are not well studied. However, it is believed to have an effect on the central nervous system, including sedative and anxiolytic effects. It may also have an effect on the cardiovascular system, including vasodilation and hypotension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-3-Phenylcyclohexene in lab experiments is its availability and low cost. It is also a versatile intermediate that can be used in the synthesis of various organic compounds. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on (R)-3-Phenylcyclohexene. One direction is the development of new synthetic methods for the production of (R)-3-Phenylcyclohexene that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of (R)-3-Phenylcyclohexene and its potential therapeutic applications in the treatment of various diseases, including anxiety and depression. Additionally, the development of new chiral ligands and catalysts based on (R)-3-Phenylcyclohexene could have applications in asymmetric synthesis.
Synthesemethoden
(R)-3-Phenylcyclohexene can be synthesized via several methods, including the catalytic hydrogenation of phenylcyclohexene, the Wittig reaction of 1-phenyl-1,3-butadiene with cyclohexanone, and the Grignard reaction of phenylmagnesium bromide with cyclohexanone. The catalytic hydrogenation method is the most commonly used method for the synthesis of (R)-3-Phenylcyclohexene.
Wissenschaftliche Forschungsanwendungen
(R)-3-Phenylcyclohexene has several applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material for the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Eigenschaften
CAS-Nummer |
17540-19-1 |
|---|---|
Produktname |
(R)-3-Phenylcyclohexene |
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
[(1R)-cyclohex-2-en-1-yl]benzene |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1 |
InChI-Schlüssel |
MUSXBUOOSTWNCY-LBPRGKRZSA-N |
Isomerische SMILES |
C1CC=C[C@@H](C1)C2=CC=CC=C2 |
SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








